2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound classified under the category of dihydropyridazinones, which are known for their diverse biological activities. This compound features a piperidine ring and a difluorophenyl group, contributing to its potential pharmacological properties. The compound's unique molecular structure suggests possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The compound is cataloged under the CAS number 2741942-84-5 and has a molecular formula of with a molecular weight of approximately 430.5 g/mol . It is classified as an organofluorine compound due to the presence of carbon-fluorine bonds, which are known to enhance metabolic stability and bioavailability in pharmaceutical compounds .
The synthesis of 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The general synthetic pathway includes:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, play a crucial role in determining the yield and purity of the final product.
The molecular structure of 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one can be represented using various structural formulas:
Fc1ccc(c(c1)CN1CCC(CC1)Cn1nc(ccc1=O)c1sc(nc1C)C)F
This notation highlights the arrangement of atoms within the molecule and indicates functional groups present.
The compound exhibits:
The reactivity of 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one can be explored through various chemical reactions:
These reactions are vital for modifying the compound to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is not fully elucidated but can be inferred based on its structural components:
Research into similar compounds suggests potential roles as modulators in neurological pathways or as inhibitors in various enzymatic processes.
Key physical properties include:
Chemical properties may include:
Additional analyses such as melting point, boiling point, and density remain to be characterized in detail for this specific compound.
The potential applications of 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2